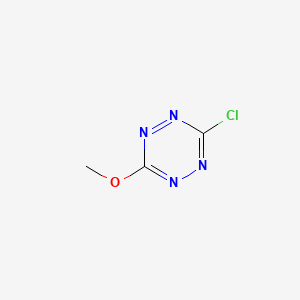

3-Chloro-6-methoxy-1,2,4,5-tetrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c1-9-3-7-5-2(4)6-8-3/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDGPAKSIBSKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-6-methoxy-1,2,4,5-tetrazine: The Asymmetric Scaffold for Tunable Bioorthogonal Chemistry

Topic: 3-Chloro-6-methoxy-1,2,4,5-tetrazine: Chemical Structure, Properties, and Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

3-Chloro-6-methoxy-1,2,4,5-tetrazine (CAS: 614756-34-2) represents a critical "Janus" intermediate in the field of bioorthogonal chemistry. Unlike symmetric tetrazines (e.g., 3,6-dichloro- or 3,6-di(2-pyridyl)-1,2,4,5-tetrazine), this asymmetric derivative possesses two distinct reactive faces: a highly labile chloride allowing for nucleophilic substitution (

This duality allows researchers to synthesize asymmetric, functionalized tetrazines with precise control over solubility, stability, and Inverse Electron Demand Diels-Alder (IEDDA) kinetics. This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this compound as a scaffold for fluorogenic probes and bioconjugates.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10]

Structural Characteristics

The molecule features a central 1,2,4,5-tetrazine ring substituted at the 3- and 6-positions.[1][2] The chlorine atom serves as an excellent leaving group for functionalization, while the methoxy group acts as an electron-donating group (EDG) via resonance, which significantly enhances the hydrolytic stability of the core compared to its dichloro- precursor.

Physicochemical Data Table[6]

| Property | Value | Notes |

| IUPAC Name | 3-Chloro-6-methoxy-1,2,4,5-tetrazine | |

| CAS Number | 614756-34-2 | |

| Molecular Formula | ||

| Molecular Weight | 146.53 g/mol | |

| Appearance | Orange to Red crystalline solid | Typical of s-tetrazines ( |

| Solubility | Soluble in DCM, | Limited solubility in water |

| Storage | -20°C, Desiccated, Dark | Moisture sensitive (slow hydrolysis of Cl) |

| Reactivity Class | Dual reactivity profile |

Synthesis and Production Strategy

The synthesis of 3-chloro-6-methoxy-1,2,4,5-tetrazine is a controlled nucleophilic aromatic substitution (

The "Statistical" Challenge

Reacting 3,6-dichloro-1,2,4,5-tetrazine with methanol presents a statistical challenge.

-

Under-reaction: Leaves unreacted starting material.

-

Over-reaction: Produces the symmetric 3,6-dimethoxy-1,2,4,5-tetrazine (dead-end byproduct).

-

Solution: Strict stoichiometric control (0.9 - 1.0 eq of nucleophile) and temperature regulation are required to favor the mono-substituted product.

Synthesis Workflow Diagram

Caption: Stoichiometric control is critical to prevent double-substitution to the dimethoxy byproduct.

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

This is the primary utility of the compound. The chloride is displaced by amines, thiols, or alkoxides.

-

Mechanism: Addition-Elimination.

-

Selectivity: The methoxy group is a poor leaving group compared to chlorine. This allows for the exclusive displacement of the Cl atom by a second nucleophile (e.g., a drug linker or fluorophore amine).

-

Application: Creating "Janus" tetrazines (e.g., 3-amino-6-methoxy-1,2,4,5-tetrazine).

Inverse Electron Demand Diels-Alder (IEDDA)

Once functionalized, the tetrazine core serves as the diene in bioorthogonal clicks.[3]

-

Kinetics: The methoxy group is an Electron Donating Group (EDG). This raises the

energy compared to H- or Pyridyl-substituted tetrazines. -

Consequence: Reaction rates with TCO (trans-cyclooctene) are slower (

) compared to dipyridyl-tetrazines ( -

Advantage: While slower, methoxy-tetrazines are significantly more stable in serum and reducing environments, reducing "off-target" decomposition before the click reaction occurs.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-methoxy-1,2,4,5-tetrazine

Objective: Selective mono-substitution of 3,6-dichloro-1,2,4,5-tetrazine.

Reagents:

-

3,6-Dichloro-1,2,4,5-tetrazine (1.0 eq)

-

Anhydrous Methanol (0.95 eq)

-

Sym-Collidine (1.0 eq) or

(Solid) -

Dichloromethane (DCM) (Solvent)

Procedure:

-

Preparation: Dissolve 3,6-dichloro-1,2,4,5-tetrazine (e.g., 150 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Mix anhydrous Methanol (30.4 mg, 0.95 mmol) with sym-collidine (121 mg, 1.0 mmol) in 1 mL DCM. Add this solution dropwise over 15 minutes to the tetrazine solution.

-

Note: Slow addition is crucial to maintain a local excess of the dichloro starting material, preventing over-reaction.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc). The starting material is less polar; the mono-methoxy is more polar; the di-methoxy is most polar.

-

Workup: Wash the organic layer with cold 0.1 M HCl (to remove collidine), then brine. Dry over

.[4] -

Purification: Concentrate and purify via flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

Yield: Expect 60-75% as an orange solid.

Protocol B: Functionalization (Synthesis of 3-Amino-6-methoxy Derivative)

Objective: Attaching a payload (Primary Amine

Procedure:

-

Dissolve 3-Chloro-6-methoxy-1,2,4,5-tetrazine (1.0 eq) in MeCN or DCM.

-

Add the amine payload (1.1 eq) and a base (DIEA or

, 1.5 eq). -

Stir at room temperature. The reaction is usually fast (15-60 min) due to the high reactivity of the chloro-tetrazine.

-

The color often shifts from orange to pink/magenta upon formation of the amino-tetrazine.

Mechanism of Action: The "Click" Logic

The following diagram illustrates how this scaffold bridges the gap between synthesis and bioorthogonal application.

Caption: Two-step workflow: (1) Chemical functionalization via SNAr, followed by (2) Bioorthogonal ligation via IEDDA.

Safety and Handling

-

Nitrogen Content: Tetrazines are high-nitrogen compounds.[5] While this derivative is generally stable, avoid heating bulk quantities >80°C.

-

Toxicity: 3,6-dichloro-1,2,4,5-tetrazine (precursor) is toxic and a skin sensitizer. Handle the chloro-methoxy derivative with similar precautions (gloves, fume hood).

-

Decomposition: Prolonged exposure to moisture hydrolyzes the C-Cl bond to a hydroxyl group (tautomerizing to the amide), rendering the compound inactive for

.

References

-

BenchChem. (n.d.). 3-Chloro-6-methoxy-1,2,4,5-tetrazine Structure and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85875169, 3-Chloro-6-methoxy-1,2,4,5-tetrazine. Retrieved from

- Clavier, G., & Audebert, P. (2010). s-Tetrazines as building blocks for new functional molecules and materials. Chemical Reviews, 110(6), 3299-3314. (Contextual synthesis reference).

-

Beckmann, H. S., & Wittmann, V. (2020).[1] Design and Synthesis of Tetrazine-Based Bioorthogonal Probes. (General methodology for SNAr on chlorotetrazines).

Sources

Reactivity profile of 3-Chloro-6-methoxy-1,2,4,5-tetrazine in iEDDA reactions

This guide serves as a technical whitepaper for the application of 3-Chloro-6-methoxy-1,2,4,5-tetrazine , a critical "lynchpin" intermediate in bioorthogonal chemistry. Unlike standard "click" reagents, this molecule possesses a dual-reactivity profile: it acts as an electrophilic scaffold for probe construction (

Executive Summary

3-Chloro-6-methoxy-1,2,4,5-tetrazine represents a strategic balance point in tetrazine chemistry. While 3,6-dichloro-1,2,4,5-tetrazine is highly reactive but hydrolytically unstable, and 3,6-dimethoxy variants are stable but kinetically sluggish, the Chloro-Methoxy variant functions as a heterobifunctional scaffold.

Its primary utility lies not in direct iEDDA labeling, but as a modular hub : the chlorine atom serves as a leaving group for precise attachment of fluorophores or drugs via Nucleophilic Aromatic Substitution (

Part 1: Mechanistic Foundation & Electronic Structure

The "Push-Pull" Electronic Effect

The reactivity of this molecule is defined by the competing electronic effects of its substituents on the electron-deficient tetrazine core (

-

3-Chloro Position (The Electrophilic Handle): The chlorine atom exerts an inductive electron-withdrawing effect (-I), activating the carbon at the 3-position. This makes the C-Cl bond highly susceptible to nucleophilic attack by amines or thiols.

-

6-Methoxy Position (The Stabilizing Force): The methoxy group is a strong

-donor (+M). This resonance effect raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the tetrazine ring.-

Consequence: This stabilization prevents the rapid hydrolysis seen in dichlorotetrazines, allowing the molecule to be isolated and stored, yet it remains reactive enough for controlled functionalization.

-

Dual Reactivity Pathways

Researchers must distinguish between the two distinct reaction pathways this molecule undergoes:

-

Pathway A: Nucleophilic Aromatic Substitution (

)-

Dominant Mechanism: Occurs before bio-application.

-

Reagent: Primary or secondary amines (e.g., lysine residues, amine-functionalized fluorophores).

-

Outcome: Displacement of Chloride to form an Amino-Methoxy-Tetrazine .

-

-

Pathway B: Inverse Electron-Demand Diels-Alder (iEDDA)

-

Dominant Mechanism: The "Click" reaction (post-functionalization).

-

Reagent: Strained alkenes/alkynes (TCO, BCN).

-

Outcome: Formation of a dihydropyridazine, followed by retro-Diels-Alder (

release) to a stable pyridazine.

-

Part 2: The Functionalization Workflow

Visualizing the standard protocol for converting the raw scaffold into a bioactive probe.

Part 3: Kinetic Profile & Bioorthogonality

Comparative Kinetics ( )

The 3-chloro-6-methoxy-tetrazine itself is rarely used for kinetic measurements in biological systems because biothiols (e.g., Glutathione) will attack the C-Cl bond. The data below reflects the Amino-Methoxy derivatives generated from this scaffold, which are the actual species participating in iEDDA.

| Tetrazine Variant | Substituents (3, 6) | Stability (PBS, 37°C) | Reactivity ( | Reactivity ( |

| Bis-Pyridyl | Pyridyl / Pyridyl | Moderate (< 12h) | ~2,000 | ~10 |

| H-Tetrazine | H / Phenyl | Low (Degrades rapidly) | > 30,000 | ~100 |

| Amino-Methoxy | Amino / Methoxy | High (> 48h) | ~10 - 500 | 0.5 - 2.0 |

| Dimethyl | Methyl / Methyl | High | ~1 - 10 | < 0.1 |

*Note: Kinetics for Amino-Methoxy variants are slower than electron-poor variants due to the EDG effect raising the LUMO, but this trade-off yields superior hydrolytic stability.

Biological Stability

-

As the Chloro-Methoxy Intermediate: Unstable in serum. Half-life (

) < 30 mins due to nucleophilic substitution by proteins/thiols. -

As the Amino-Methoxy Conjugate: Highly stable. The amino and methoxy groups render the ring electron-rich, preventing hydrolysis. Suitable for intracellular imaging and prolonged circulation times in vivo.

Part 4: Experimental Protocols

Protocol A: Controlled Synthesis of 3-Chloro-6-methoxy-1,2,4,5-tetrazine

Objective: Monosubstitution of 3,6-dichlorotetrazine without generating the dimethoxy byproduct.

-

Preparation: Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Addition: Add anhydrous Methanol (1.05 eq) and Collidine (1.1 eq) dropwise over 20 minutes.

-

Critical Step: Do not use excess methanol or strong bases (like NaOMe) initially, or you will drive the reaction to the 3,6-dimethoxy product.

-

-

Monitoring: Monitor via TLC (Silica, 10% EtOAc/Hexane). The Chloro-Methoxy product will appear as a bright pink/red spot, distinct from the orange starting material.

-

Workup: Wash with cold 0.1 M HCl, dry over

, and concentrate. -

Storage: Store at -20°C under Argon. Do not store in protic solvents.

Protocol B: Conjugation to Amine Payload ( )

Objective: Creating the final "Click" probe.

-

Dissolution: Dissolve 3-Chloro-6-methoxy-1,2,4,5-tetrazine (1.2 eq) in MeCN or DMF.

-

Coupling: Add the Amine-containing payload (1.0 eq) and DIEA (Diisopropylethylamine, 2.0 eq).

-

Incubation: Stir at Room Temperature for 1–4 hours. The solution color typically shifts from pink to magenta/red.

-

Purification: Purify via HPLC or Flash Chromatography. The resulting Amino-Methoxy tetrazine is now ready for iEDDA usage.

Part 5: Troubleshooting & Optimization

Solvent Effects on iEDDA

While the synthesis requires organic solvents, the final iEDDA reaction is accelerated in water due to the hydrophobic effect.

-

Water/PBS: Rate enhancement of 10–100x compared to MeOH.

-

Serum: High stability observed for the Amino-Methoxy conjugate, but avoid using the Chloro-precursor in serum.

Common Pitfalls

-

Hydrolysis of Precursor: If the Chloro-Methoxy intermediate turns from pink to colorless/yellow, it has likely hydrolyzed to the 3-hydroxy-6-methoxy derivative (inactive).

-

Over-substitution: During synthesis, if 3,6-dimethoxy tetrazine forms, reduce the equivalents of MeOH and lower the temperature to -10°C.

References

-

Enamine. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction. (2022).[1] Link

-

Oliveira, B. L., et al. Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews (2017). Link

-

Knall, A. C., et al. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters (2013). Link

-

Wu, H., et al. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Journal of the American Chemical Society (2016). Link

-

Andrade-Acuña, D., et al. Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Journal of Physical Organic Chemistry (2014). Link

Sources

3-Chloro-6-methoxy-1,2,4,5-tetrazine CAS number and physiochemical data

An In-depth Technical Guide to 3-Chloro-6-methoxy-1,2,4,5-tetrazine

Part 1: Executive Summary

3-Chloro-6-methoxy-1,2,4,5-tetrazine (CAS: 614756-34-2 ) is a critical heterocyclic building block in the field of bioorthogonal chemistry and energetic materials. Belonging to the s-tetrazine family, this asymmetric derivative serves as a "gatekeeper" scaffold, enabling the precise, stepwise synthesis of functionalized tetrazines.

Unlike its symmetric counterparts—the highly reactive but hydrolytically unstable 3,6-dichloro-1,2,4,5-tetrazine and the stable but sluggish 3,6-dimethoxy-1,2,4,5-tetrazine —the 3-chloro-6-methoxy derivative occupies a "Goldilocks" zone of reactivity. The electron-withdrawing chlorine atom activates the ring for nucleophilic aromatic substitution (

Key Applications:

-

Bifunctional Linker Synthesis: Facilitates the attachment of payloads (fluorophores, drugs) via

displacement of the chlorine, retaining the methoxy group to tune the final conjugate's physiochemical properties. -

IEDDA Kinetics Tuning: Used to construct asymmetric tetrazines with reaction rates optimized for specific biological windows (e.g., balancing stability in serum vs. reactivity with Trans-cyclooctene).

-

Energetic Materials: Precursor for high-nitrogen energetic compounds where asymmetry disrupts crystal packing, potentially altering sensitivity and density.

Part 2: Physiochemical Profile

The following data aggregates experimental and computed values for 3-Chloro-6-methoxy-1,2,4,5-tetrazine.

| Property | Value | Notes |

| CAS Number | 614756-34-2 | Verified Identifier |

| IUPAC Name | 3-chloro-6-methoxy-1,2,4,5-tetrazine | |

| Molecular Formula | ||

| Molecular Weight | 146.53 g/mol | Monoisotopic Mass: 145.999 Da |

| Appearance | Orange to Red Crystalline Solid | Characteristic of |

| Melting Point | Not explicitly reported | Predicted range: 90–110 °C (Intermediate between dichloro and dimethoxy analogs) |

| Solubility | DCM, Chloroform, Acetonitrile, DMSO | Hydrolyzes slowly in water/buffer |

| LogP (Predicted) | -0.1 to 0.5 | Moderately lipophilic; cell-permeable |

| SMILES | COC1=NN=C(Cl)N=N1 | |

| Reactivity Class | Electrophile ( | Reacts with amines, thiols, phenols |

Part 3: Synthesis & Production

The synthesis of 3-Chloro-6-methoxy-1,2,4,5-tetrazine is a controlled desymmetrization process starting from the highly reactive 3,6-dichloro-1,2,4,5-tetrazine.

Mechanism of Selective Substitution

The challenge lies in preventing the "double hit"—the substitution of both chlorine atoms to form the 3,6-dimethoxy byproduct.

-

Activation: The starting material (3,6-dichloro) is highly electron-deficient.

-

First Substitution: Methoxide attacks one carbon, displacing chloride.

-

Deactivation: The newly installed methoxy group is an Electron Donating Group (EDG) by resonance. This increases the electron density of the tetrazine ring, making the second carbon less electrophilic than the first. This electronic "brake" allows the isolation of the mono-substituted product.

Experimental Protocol

Reagents:

-

Precursor: 3,6-Dichloro-1,2,4,5-tetrazine (Freshly prepared or commercial, >95%).

-

Nucleophile: Methanol (Anhydrous).

-

Base: 2,4,6-Collidine (preferred for mildness) or Sodium Carbonate (

). -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress over-reaction.

-

Addition: Add 2,4,6-Collidine (1.1 eq) to the solution.

-

Nucleophilic Attack: Add Methanol (1.0 eq) dropwise over 15 minutes. Note: Stoichiometry is critical. Excess methanol leads to the dimethoxy impurity.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting material (orange) will shift to a new spot (product).

-

Workup: Wash the organic layer with cold 0.1 M HCl (to remove collidine), followed by brine. Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/DCM. The mono-methoxy product typically elutes after any remaining dichloro starting material but before the dimethoxy byproduct.

Part 4: Reactivity & Applications Workflow

The primary utility of 3-Chloro-6-methoxy-1,2,4,5-tetrazine is as a bifunctional scaffold . It allows researchers to sequentially install a functional payload and then perform a bioorthogonal click reaction.

Strategic Workflow: The "Scaffold" Approach

The following diagram illustrates how this molecule bridges the gap between a raw payload and a "Click-Ready" conjugate.

Figure 1: The stepwise functionalization workflow. The methoxy group acts as a stabilizing element, while the chlorine serves as the leaving group for payload attachment.

Reactivity Tuning (IEDDA Kinetics)

The rate of the Inverse Electron Demand Diels-Alder (IEDDA) reaction is governed by the electron density of the tetrazine ring.

-

Electron Withdrawing Groups (Cl): Lower the LUMO energy

Faster Reaction. -

Electron Donating Groups (OMe,

): Raise the LUMO energy

By starting with 3-Chloro-6-methoxy-1,2,4,5-tetrazine, you determine the final kinetics based on the nucleophile used in Step 2:

-

If Nucleophile = Amine (

): Result is Amino-Methoxy-Tetrazine .-

Properties: Highly stable, often fluorescent.

-

Reactivity: Very slow IEDDA (

). Used for stability or fluorescence quenching assays, not rapid labeling.

-

-

If Nucleophile = Phenol/Alcohol (

): Result is Bis-Alkoxy-Tetrazine .-

Properties: Stable.[1]

-

Reactivity: Moderate/Fast IEDDA. Good balance for cellular labeling.

-

Part 5: Handling & Safety

-

Stability: The C-Cl bond on the tetrazine ring is susceptible to hydrolysis in basic aqueous media. Store the solid at -20°C under inert atmosphere (Nitrogen/Argon) to prevent degradation to the hydroxytetrazine.

-

Toxicity: Tetrazines are generally cytotoxic at high concentrations. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

-

Hazards: Potential skin and eye irritant.[2] Avoid inhalation of dust.

References

-

PubChem. (2025).[2][3] 3-Chloro-6-methoxy-1,2,4,5-tetrazine (Compound). National Library of Medicine. [Link]

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]

-

Bender, A. M., et al. (2017). Novel Synthesis of Functionalized Tetrazines. Organic Letters. [Link]

-

Chavez, D. E., & Hiskey, M. A. (1998). 1,2,4,5-Tetrazine Based Energetic Materials. Journal of Energetic Materials. [Link]

Sources

Technical Guide: 3-Chloro-6-methoxy-1,2,4,5-tetrazine as a Heterobifunctional Linker

Executive Summary

3-Chloro-6-methoxy-1,2,4,5-tetrazine represents a critical class of "scaffold" reagents in bioorthogonal chemistry. Unlike homobifunctional linkers (e.g., NHS-PEG-NHS) that connect two identical groups, this molecule is heterobifunctional by design.[] It possesses two distinct reactive centers with orthogonal mechanisms:[][2]

-

The Electrophilic Core (C3-Cl): A site primed for Nucleophilic Aromatic Substitution (

), allowing precise attachment to nucleophiles (amines, thiols) on a payload. -

The Bioorthogonal Handle (Tetrazine Ring): A diene system capable of ultrafast Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition with strained alkenes (e.g., TCO).[3]

This guide details the mechanistic principles, experimental protocols, and kinetic data required to utilize this linker for Antibody-Drug Conjugates (ADCs), pre-targeted imaging, and proteomic profiling.

Mechanistic Principles & Chemical Logic

The "Goldilocks" Electronic Effect

The utility of the 3-Chloro-6-methoxy derivative stems from the electronic balance provided by the methoxy substituent.

-

Reactivity: The tetrazine core is electron-deficient, facilitating IEDDA reactions.[4][5][6] However, highly electron-deficient tetrazines (e.g., 3,6-di(2-pyridyl)-tetrazine) are prone to hydrolysis in aqueous media.

-

Stability: The methoxy group (-OMe) is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the tetrazine ring. This raises the LUMO energy slightly, which:

-

Decreases the rate of hydrolysis (enhancing stability in physiological buffers).

-

Moderates the IEDDA reaction rate, preventing non-specific background reactivity while maintaining bioorthogonal speeds (

).

-

Reaction Pathway Visualization

The following diagram illustrates the sequential conjugation workflow: displacement of the chloride followed by the click reaction.

Figure 1: Sequential reaction pathway. Step 1 utilizes the Cl-leaving group. Step 2 utilizes the tetrazine core for click chemistry.

Experimental Protocols

Step 1: Conjugation to Amine-Containing Payload ( )

This step attaches the linker to your molecule of interest (e.g., a drug with a free amine or a lysine residue).

Reagents:

-

3-Chloro-6-methoxy-1,2,4,5-tetrazine (1.5 - 2.0 equivalents).

-

Target Molecule (R-NH2).[7]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous DMF, DMSO, or Acetonitrile (MeCN).

Protocol:

-

Dissolution: Dissolve the Target Molecule in anhydrous DMF to a concentration of 10–50 mM.

-

Activation: Add 3.0 equivalents of DIPEA to the solution to ensure the amine is deprotonated (nucleophilic).

-

Addition: Add 1.5 equivalents of 3-Chloro-6-methoxy-1,2,4,5-tetrazine.

-

Note: The solution often turns a distinct pink/red color upon addition of the tetrazine.[5]

-

-

Incubation: Stir at room temperature (20–25°C) for 2–4 hours.

-

Critical Check: If the substrate is sterically hindered, mild heating to 40°C may be required, but avoid temperatures >60°C to prevent tetrazine decomposition.

-

-

Quenching: Quench excess chlorotetrazine with a scavenger amine (e.g., 5 equivalents of ethanolamine) if direct purification is not performed immediately.

-

Purification: Purify via HPLC or Flash Chromatography. The product will retain the reddish color of the tetrazine.

Step 2: Bioorthogonal Labeling (IEDDA)

This step occurs in a biological context (e.g., cell lysate, in vivo, or protein buffer).

Reagents:

-

TCO-tagged partner (e.g., TCO-Antibody).

-

Buffer: PBS, pH 7.4.

Protocol:

-

Mixing: Combine the Tetrazine-Conjugate and TCO-partner in PBS. Recommended stoichiometry is 1.2:1 (Tetrazine:TCO) to ensure complete ligation.

-

Reaction: Incubate at room temperature or 37°C.

-

Observation: The reaction is accompanied by the release of Nitrogen gas (

) and a loss of the characteristic pink color (fluorescence quenching or color change depending on the probe).

-

-

Completion: Reaction is typically complete within 1–10 minutes depending on concentration (

driven).

Quantitative Performance Data

The choice of substituent on the tetrazine ring dictates the kinetic window. The methoxy group provides a balance suitable for applications requiring serum stability.

Table 1: Comparative Kinetics and Stability of Tetrazine Linkers

| Substituent Pattern | Electronic Nature | Hydrolytic Stability ( | Application Fit | |

| 3-Cl-6-Methoxy | EWG / EDG | ~500 - 2,000 | > 48 Hours | General Bioconjugation |

| 3-Methyl-6-Phenyl | Weak EDG | ~500 - 1,000 | > 24 Hours | Stable, slower kinetics |

| 3,6-Di(2-pyridyl) | Strong EWG | ~20,000 | < 12 Hours | Rapid labeling, unstable |

| 3-H-6-Phenyl | Neutral | ~5,000 | Variable | Prone to degradation |

Data synthesized from kinetic studies of tetrazine derivatives [1, 3].

Critical Workflow Logic (DOT Diagram)

The following decision tree helps researchers troubleshoot the conjugation efficiency.

Figure 2: Operational workflow for ensuring tetrazine integrity during conjugation.

References

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. National Institutes of Health (NIH). Available at: [Link]

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. MDPI. Available at: [Link][10]

Sources

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dynamics of Alkoxy-Substituted Tetrazines in Physiological Buffers: Overcoming the Reactivity-Stability Paradox

Target Audience: Researchers, scientists, and drug development professionals in bioorthogonal chemistry and molecular imaging.

Executive Summary: The Reactivity-Stability Paradox

The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between s-tetrazines and strained dienophiles (e.g., trans-cyclooctenes) is a cornerstone of modern bioorthogonal chemistry. However, drug development professionals frequently encounter a fundamental bottleneck: the reactivity-stability paradox [1].

To achieve the ultra-fast reaction kinetics required for in vivo applications, researchers historically functionalized tetrazines with electron-withdrawing groups (EWGs) like pyridyl or pyrimidyl rings. While these modifications successfully accelerate the iEDDA reaction, they concurrently render the electron-deficient tetrazine core highly susceptible to nucleophilic attack by water, thiols, and amines present in physiological buffers[2]. This results in rapid degradation, severely limiting their utility in applications requiring long circulation times, such as pretargeted radioimmunotherapy or extended live-cell imaging.

Recent structural innovations have demonstrated that alkoxy (-OR) and hydroxyl (-OH) substituents offer an elegant solution. By strategically modulating the electronic landscape of the tetrazine core, alkoxy-substituted tetrazines achieve exceptional stability in aqueous media while maintaining sufficient bioorthogonal reactivity[3].

Mechanistic Causality: Why Alkoxy Substituents Enhance Aqueous Stability

To understand the protective nature of alkoxy substituents, we must examine the frontier molecular orbitals governing both the iEDDA reaction and nucleophilic degradation.

The iEDDA reaction is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the strained alkene (the dienophile). EWGs lower the tetrazine's LUMO energy, narrowing the HOMO-LUMO gap and accelerating the cycloaddition[2]. However, this depressed LUMO energy also increases the electrophilicity of the tetrazine ring, lowering the activation barrier for parasitic nucleophilic attack by

Conversely, alkoxy groups act as electron-donating groups (EDGs) via resonance from the oxygen lone pairs. This electron donation increases the electron density on the tetrazine ring, raising the LUMO energy[4]. While this slightly attenuates the absolute iEDDA reaction rate compared to dipyridyl variants, it drastically increases the activation energy required for nucleophilic attack. Consequently, alkoxy-substituted tetrazines resist hydrolysis and thiol-mediated degradation, remaining intact in physiological buffers for days rather than hours[5].

Electronic modulation of tetrazine cores determining the reactivity-stability trade-off.

Quantitative Stability Profiling in Physiological Media

The theoretical framework aligns perfectly with empirical data. When incubated in standard physiological conditions (e.g., Phosphate-Buffered Saline, pH 7.4 at 37 °C), the structural divergence between EWG- and EDG-substituted tetrazines becomes starkly apparent.

For instance, highly reactive dipyridyl or pyrimidyl-substituted tetrazines typically see 60–85% of their active population degraded within just 12 hours[3]. In sharp contrast, alkoxy, hydroxyl, and select phenyl-substituted tetrazines maintain over 75% to 95% structural integrity over the same period[5]. This stability extends to complex biological conjugates; for example, monoalkoxy substitution at the boron center of BODIPY dyes (MayaFluors) yields highly stable, water-soluble fluorogenic probes that resist hydrolysis in biological media[6].

Table 1: Comparative Stability of Tetrazine Derivatives in Aqueous Buffers

| Tetrazine Substituent Type | Electronic Effect | Relative LUMO Energy | iEDDA Reactivity (vs. TCO) | Stability in PBS (37°C, 12h) | Primary Degradation Pathway |

| Dipyridyl / Pyrimidyl | Strongly Withdrawing | Low | Extremely High ( | 15% – 40% remaining | Rapid nucleophilic ring-opening |

| Phenyl / Methyl | Neutral / Mild Donating | Medium | High | ~75% remaining | Slow hydrolysis |

| Alkoxy / Hydroxyl | Strongly Donating | High | Moderate | >95% remaining | Highly resistant |

Experimental Workflow: A Self-Validating Protocol for Tetrazine Stability

As an Application Scientist, establishing a robust, artifact-free protocol to measure tetrazine stability is critical. A common pitfall in stability assays is relying solely on LC-MS parent mass disappearance, which cannot distinguish between true chemical degradation and physical loss (e.g., precipitation or non-specific adsorption to plasticware over long incubations).

To ensure trustworthiness and self-validation , the following protocol employs a dual-modal analytical approach: pairing UV-Vis spectroscopy (which directly measures the intact tetrazine chromophore in solution) with LC-MS (utilizing an internal standard to quantify the exact mass).

Step-by-Step Methodology

Step 1: Preparation of the Physiological Matrix

-

Prepare a 100 μM stock of the alkoxy-tetrazine in a biologically compatible co-solvent (e.g., 1-5% DMSO to ensure initial solubility).

-

Dilute the stock into 1X Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4). For more rigorous physiological simulation, use cell culture media supplemented with 10% Fetal Bovine Serum (FBS) to introduce biological nucleophiles (thiols, amines).

Step 2: Controlled Incubation

-

Incubate the solution in a sealed, low-protein-binding microcentrifuge tube at 37 °C in the dark (to prevent photo-induced isomerization or degradation).

Step 3: Aliquot Sampling and Internal Standardization

-

At predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 μL aliquot.

-

Crucial Step: Immediately spike the aliquot with a known concentration of a structurally distinct, highly stable internal standard (e.g., a heavily sterically hindered stable isotope-labeled tetrazine). This normalizes any ionization variations during MS analysis.

Step 4: Dual-Modal Analysis

-

UV-Vis Spectroscopy: Measure the absorbance at the characteristic

transition band of the tetrazine (typically -

LC-MS/MS: Inject the spiked aliquot into the LC-MS. Quantify the Area Under the Curve (AUC) of the parent alkoxy-tetrazine mass relative to the internal standard.

Step 5: Kinetic Cross-Validation

-

Plot the normalized UV-Vis absorbance decay against the LC-MS concentration decay. A 1:1 correlation validates that the loss of signal is due to chemical degradation (ring-opening) rather than precipitation or adsorption.

Self-validating experimental workflow for quantifying tetrazine stability in physiological buffers.

Applications in Drug Development and Molecular Imaging

The superior stability profile of alkoxy-substituted tetrazines unlocks several advanced applications in drug development that are otherwise impossible with traditional highly reactive variants:

-

Pretargeted Radioimmunotherapy (PRIT): In PRIT, a tetrazine-conjugated antibody is injected and allowed to circulate for days to accumulate at the tumor site and clear from healthy tissues. An alkoxy-tetrazine ensures the bioorthogonal handle survives this multi-day circulation in the blood without degrading before the radioactive TCO-probe is administered.

-

Solid-Phase Peptide Synthesis (SPPS): Introducing tetrazines early in peptide synthesis requires them to withstand harsh coupling and deprotection conditions. Stable alkoxy-tetrazines (and their photocaged dihydrotetrazine precursors) can survive the SPPS workflow, allowing for site-specific incorporation without late-stage modification bottlenecks.

-

Fluorogenic Bioimaging: As demonstrated by the development of MayaFluors, installing an alkoxy tetrazine group directly onto the boron center of a BODIPY dye not only quenches fluorescence prior to the iEDDA reaction but also imparts excellent water solubility and prevents premature hydrolysis in live-cell imaging[6].

References

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids Source: National Institutes of Health (NIH) / PMC 3

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids | Bioconjugate Chemistry Source: American Chemical Society (ACS) 5

-

3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Benchchem Source: Benchchem 4

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off Source: National Institutes of Health (NIH) / PMC 1

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry Source: Royal Society of Chemistry (RSC) 2

-

Monoalkoxy BODIPYs—A Fluorophore Class for Bioimaging | Bioconjugate Chemistry Source: American Chemical Society (ACS) 6

Sources

- 1. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Engineering Unsymmetrical Tetrazines: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

The 1,2,4,5-tetrazine scaffold has revolutionized chemical biology, materials science, and drug development, primarily due to its unparalleled reactivity in Inverse Electron-Demand Diels-Alder (IEDDA) bioorthogonal ligations. However, the traditional synthesis of unsymmetrical tetrazines via the Pinner-like condensation of nitriles often suffers from harsh conditions, low yields, and statistical mixtures.

To bypass these limitations, Nucleophilic Aromatic Substitution (SNAr) on pre-formed, highly electrophilic tetrazine rings has emerged as the gold standard for late-stage functionalization[1]. By exploiting the extreme electron deficiency of the tetrazine core, researchers can sequentially install diverse nucleophiles (amines, thiols, phenols) with exquisite regiocontrol. Furthermore, recent breakthroughs have leveraged SNAr to pioneer dynamic covalent chemistry within biological systems, enabling reversible "Click 'n Lock" bioconjugation[2].

This whitepaper provides an in-depth mechanistic analysis, quantitative reaction parameters, and self-validating experimental protocols for executing SNAr on tetrazine rings.

Mechanistic Foundations and Electronic Causality

The Electrophilic Nature of the Tetrazine Core

The reactivity of the 1,2,4,5-tetrazine ring is dictated by the presence of four electronegative nitrogen atoms, which intensely polarize the ring and drastically lower the Lowest Unoccupied Molecular Orbital (LUMO). This renders the C3 and C6 positions highly susceptible to nucleophilic attack.

The SNAr reaction proceeds via a classic two-step addition-elimination mechanism:

-

Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (analogous to a Meisenheimer complex).

-

Elimination: The leaving group (e.g., chloride, thiomethyl, or pyrazolyl) is expelled, restoring the aromaticity of the ring.

General SNAr mechanism on a 1,2,4,5-tetrazine ring.

The Causality of Stepwise Substitution

A critical advantage of using synthons like 3,6-dichloro-1,2,4,5-tetrazine is the inherent electronic control over sequential substitutions[3].

-

First Substitution: The initial SNAr is extremely fast, even at 0 °C, due to the strongly electron-withdrawing nature of the two chlorine atoms.

-

Second Substitution: Once the first nucleophile (e.g., an amine) is installed, its lone pair donates electron density into the tetrazine ring via resonance. This significantly raises the LUMO, deactivating the ring toward a second nucleophilic attack. Consequently, displacing the second chlorine requires harsher conditions (e.g., elevated temperatures or stronger nucleophiles). This built-in "electronic brake" prevents unwanted disubstitution and allows for the precise engineering of unsymmetrical tetrazines.

Dynamic Covalent Chemistry: The "Click 'n Lock" Paradigm

Beyond static functionalization, SNAr on tetrazines has unlocked new frontiers in dynamic covalent chemistry (DCC)[4]. Specifically, the Tetrazine-Thiol Exchange (TeTEx) exploits the fact that a thiomethyl group on an asymmetric tetrazine can be displaced by another thiol in a reversible SNAr process[2].

In aqueous environments, this exchange rapidly reaches a dynamic equilibrium. However, because tetrazines are also voracious dienes for IEDDA reactions, the addition of a strained alkene (like trans-cyclooctene, TCO) triggers an immediate cycloaddition. This destroys the tetrazine core, releasing N₂ gas and forming a stable dihydropyridazine. Because the tetrazine ring no longer exists, the SNAr equilibrium is permanently "locked"[5].

The "Click 'n Lock" workflow combining reversible SNAr (TeTEx) with irreversible IEDDA.

Quantitative Reaction Parameters

The choice of leaving group and nucleophile dictates the reaction conditions required. The table below summarizes validated parameters for common tetrazine SNAr transformations.

| Starting Scaffold | Leaving Group | Nucleophile | Temp / Solvent | Subsequent LUMO Shift | Typical Yield |

| 3,6-Dichloro-1,2,4,5-tetrazine | -Cl | Aliphatic Amine | 0 °C / DCM | Significantly Raised | >85% |

| 3-Amino-6-chloro-1,2,4,5-tetrazine | -Cl | Phenol / Thiol | 60 °C / MeCN | Moderately Raised | 70-80% |

| 3-(Methylthio)-1,2,4,5-tetrazine | -SMe | Alkyl Thiol | RT / PBS (pH 7.4) | Negligible (Dynamic) | 98% (Equilibrium) |

| 3,6-Bis(pyrazolyl)-1,2,4,5-tetrazine | -Pyrazole | Hydrazine | Reflux / EtOH | Raised | >90% |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to aid troubleshooting.

Protocol 1: Synthesis of Unsymmetrical 3-Amino-6-chloro-1,2,4,5-tetrazine

Objective: Regioselective mono-substitution of a highly reactive dichlorotetrazine.

-

Preparation: Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Thermal Control (Crucial): Cool the reaction flask to exactly 0 °C using an ice bath. Causality: The extreme electrophilicity of the starting material will lead to rapid disubstitution if the kinetic energy of the system is not strictly controlled.

-

Nucleophile Addition: Slowly add the desired aliphatic amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour.

-

Validation & QC: Monitor via TLC (Hexane/EtOAc). The starting material (usually a bright red/orange spot) should be fully consumed, replaced by a single new spot with a lower Rf value (the mono-substituted product, often pink/red). If a baseline spot appears, disubstitution has occurred, indicating the addition was too fast or the temperature too high.

-

Workup: Quench with cold water, extract with DCM, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Reversible Tetrazine-Thiol Exchange (TeTEx) and IEDDA Locking

Objective: Execute a dynamic covalent exchange followed by an irreversible bioorthogonal lock in aqueous media.

-

Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Causality: Physiological pH ensures the thiol is partially deprotonated to the highly nucleophilic thiolate without degrading the tetrazine.

-

TeTEx Initiation: Mix a 3-(methylthio)-1,2,4,5-tetrazine derivative (10 µM) with a target thiol-containing biomolecule (10 µM) in the buffer.

-

Equilibrium Phase: Incubate at room temperature for 30 minutes. The SNAr reaction reaches a dynamic equilibrium, displacing the methylthio group[5].

-

Validation (Optional): LC-MS can be used at this stage to confirm the presence of both the starting tetrazine and the thiol-exchanged tetrazine.

-

Locking (IEDDA): Add trans-cyclooctene (TCO) (15 µM) to the mixture.

-

Irreversible Conjugation: The TCO rapidly reacts with the tetrazine core via IEDDA. Causality: The cycloaddition destroys the tetrazine aromaticity and releases N₂, driving the reaction forward irreversibly. Because the SNAr scaffold is eliminated, the dynamic thiol exchange is permanently locked into a stable dihydropyridazine conjugate.

References

-

Advancing energy safety via stepwise nucleophilic substitution on tetrazine Source: Royal Society of Chemistry (RSC) URL:[Link]

-

s-Tetrazines as Building Blocks for New Functional Molecules and Molecular Materials Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Dynamic Nucleophilic Aromatic Substitution of Tetrazines Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

-

Click'n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules Source: RSC Chemical Biology (via Radboud Repository) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Advancing energy safety via stepwise nucleophilic substitution on tetrazine - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06039C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

3-Chloro-6-methoxy-1,2,4,5-tetrazine UV-Vis absorption spectra analysis

An In-depth Technical Guide to the UV-Vis Absorption Spectra Analysis of 3-Chloro-6-methoxy-1,2,4,5-tetrazine

Executive Summary

3-Chloro-6-methoxy-1,2,4,5-tetrazine represents a critical class of asymmetric s-tetrazines used extensively as bioorthogonal handles and synthetic scaffolds. Unlike symmetric tetrazines (e.g., 3,6-dichloro- or 3,6-dimethoxy-), this derivative possesses two distinct reactive sites: a highly electrophilic chloro-group suitable for nucleophilic aromatic substitution (

This guide details the UV-Vis spectroscopic characterization of this compound. Its optical properties—specifically the forbidden

Electronic Structure & Spectral Characteristics

The absorption spectrum of 3-Chloro-6-methoxy-1,2,4,5-tetrazine is characterized by two distinct bands arising from the unique molecular orbital arrangement of the nitrogen-rich core.

Spectral Assignments[1]

| Transition Type | Wavelength ( | Intensity ( | Description |

| ~340 nm | High ( | Located in the UV region. This allowed transition corresponds to the excitation of electrons within the aromatic | |

| 510 – 530 nm | Low ( | Located in the visible region (Green).[1] This forbidden transition involves the excitation of a non-bonding (n) electron on the nitrogen atoms to the antibonding |

Solvatochromism (The Hypsochromic Shift)

The

-

Mechanism: The ground state of the tetrazine contains non-bonding electrons that are stabilized by polar solvents (via dipole-dipole interactions or H-bonding). The excited state, having promoted an

electron to a delocalized -

Observation: Moving from non-polar solvents (e.g., Toluene, DCM) to polar solvents (e.g., Methanol, DMSO) increases the energy gap (

), shifting

Fluorescence Properties

Unlike many symmetric tetrazines which are virtually non-fluorescent due to rapid internal conversion, 3-chloro-6-alkoxy derivatives often display anomalous, albeit weak, fluorescence. This is attributed to a higher activation barrier for the intersystem crossing (ISC) pathway compared to dialkoxy analogs, allowing radiative decay from the

Experimental Protocols

Protocol A: Quantitative Characterization (Beer-Lambert Analysis)

Objective: Determine the molar extinction coefficient (

Reagents & Equipment:

-

Analyte: Pure 3-Chloro-6-methoxy-1,2,4,5-tetrazine (solid or stock solution).

-

Solvent: Dichloromethane (DCM) (Preferred for initial characterization due to solubility and lack of nucleophilicity).

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Cuvette: Quartz, 1 cm path length (

).

Workflow:

-

Stock Preparation: Prepare a 10 mM stock solution in DCM. (e.g., 1.46 mg in 1 mL). Note: Tetrazines are volatile; seal vials tightly.

-

Dilution Series: Prepare five working standards ranging from 0.1 mM to 2.0 mM.

-

Baseline Correction: Run a blank scan with pure DCM from 250 nm to 650 nm.

-

Measurement: Record the absorbance (

) at -

Calculation: Plot

vs. Concentration (

Protocol B: Kinetic Monitoring of IEDDA Reaction

Objective: Measure the second-order rate constant (

Principle: The IEDDA reaction destroys the tetrazine chromophore, converting the pink tetrazine into a colorless (or yellow) dihydropyridazine/pyridazine. The rate of absorbance decay at 525 nm is directly proportional to the reaction progress.

Step-by-Step Methodology:

-

Setup: Set the spectrophotometer to "Kinetics Mode" at

nm. Thermostat the cell holder to 25.0 °C or 37.0 °C. -

Tetrazine Solution: Prepare a 100

M solution of 3-Chloro-6-methoxy-1,2,4,5-tetrazine in MeOH or PBS:MeCN (1:1). Place 2 mL in the cuvette. -

Dienophile Addition: Add the dienophile (TCO) at pseudo-first-order excess (e.g., 10 equivalents, 1 mM final conc).

-

Acquisition: Immediately initiate data collection. Acquire points every 0.1 – 1.0 seconds depending on the dienophile's reactivity (TCO is extremely fast; BCN is slower).

-

Data Processing:

-

Fit the decay curve to a mono-exponential function:

. -

Calculate

:

-

Visualization of Workflows & Pathways

Figure 1: Spectroscopic Workflow & Logic

Caption: Workflow for the spectroscopic validation of 3-Chloro-6-methoxy-1,2,4,5-tetrazine, distinguishing between the structural UV band and the functional Visible band.

Figure 2: Kinetic Reaction Pathway (IEDDA)

Caption: The reaction pathway monitored by UV-Vis. The loss of the "Pink" Tetrazine absorbance at 525 nm correlates directly to the formation of the Pyridazine product.

Troubleshooting & Validation

-

Hydrolytic Instability: The 3-chloro group is susceptible to hydrolysis in aqueous buffers over extended periods, converting the compound to 3-hydroxy-6-methoxy-tetrazine.

-

Photobleaching: While relatively stable, intense laser irradiation (e.g., in confocal microscopy) can bleach the tetrazine. For standard UV-Vis (low intensity), this is rarely an issue.

-

Nucleophilic Solvents: Avoid storing stock solutions in nucleophilic solvents (e.g., pure methanol or ethanol) for weeks. Use DMSO or Acetonitrile for long-term storage at -20°C.

References

-

RSC Advances. (2014). Synthesis and characterization of 3-chloro-6-alkoxy-s-tetrazines and their application in bioorthogonal chemistry.Link

-

National Institutes of Health (NIH). (2021). Fluorescent Liquid Tetrazines: Electronic Structure and Photophysics.Link

-

PubChem. (2025).[6] 3-Chloro-6-methoxy-1,2,4,5-tetrazine Compound Summary.Link

-

Organic & Biomolecular Chemistry. (2013). 3,6-Substituted-1,2,4,5-tetrazines: Tuning Reaction Rates for Staged Labeling Applications.Link

-

Chemical Reviews. (2010). s-Tetrazines as Building Blocks for New Functional Molecules and Molecular Materials.Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-6-methoxy-1,2,4,5-tetrazine | C3H3ClN4O | CID 85875169 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of inverse electron-demand Diels-Alder reaction with TCO

An In-Depth Technical Guide to the Inverse Electron-Demand Diels-Alder (iEDDA) Reaction with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has become a cornerstone of modern bioconjugation, offering an unparalleled combination of speed, selectivity, and biocompatibility.[1][2][3] This "click chemistry" reaction proceeds without the need for cytotoxic catalysts, enabling the precise modification of biomolecules in complex biological environments, including live cells and in vivo systems.[1][2][4] This guide provides a comprehensive overview of the core mechanistic principles of the TCO-tetrazine ligation, explores the kinetic factors that govern its exceptional rate, details practical experimental protocols, and discusses its transformative applications in drug development, molecular imaging, and chemical biology.

The iEDDA Reaction in the Context of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[2][3] The iEDDA ligation between TCO and tetrazine is a premier example of such a reaction.[2][5][6]

Unlike the classical Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile, the iEDDA reaction inverts these electronic demands.[7][8] The reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3][7][9] This inversion of electronics is fundamental to the reaction's high specificity and rapid kinetics.

The TCO-tetrazine ligation is prized for several key features:

-

Exceptional Speed : With second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known.[10][11] This allows for efficient labeling at very low, physiologically relevant concentrations.[1][2]

-

Biocompatibility : The reaction proceeds cleanly in aqueous media under physiological conditions (pH, temperature) and, crucially, does not require a cytotoxic copper catalyst, a limitation in some other click chemistry methods.[1][2][4]

-

High Specificity : The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups found in biomolecules, ensuring precise and clean conjugation.[2][4]

Core Mechanism: A Stepwise Cycloaddition-Elimination

The ligation proceeds through a well-defined, two-stage mechanism that is both rapid and irreversible.[2]

The Reactants

-

Trans-cyclooctene (TCO) - The Strained Dienophile : TCO is a highly strained alkene.[6][12] This ring strain is the primary driver of its remarkable reactivity.[6][13] The molecule is pre-distorted into a high-energy conformation, lowering the activation energy required for the cycloaddition.[13] Various TCO derivatives have been developed to enhance stability, hydrophilicity, and reactivity for diverse applications.[6][14][15]

-

1,2,4,5-Tetrazine (Tz) - The Electron-Poor Diene : The tetrazine ring is an electron-deficient aromatic system containing four nitrogen atoms.[9] Its reactivity is governed by its substituents; electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction rate.[9][16][17][18] However, there is often a trade-off, as highly reactive tetrazines can exhibit lower stability in biological media.[17]

The Reaction Pathway

The reaction proceeds in two main steps:

-

[4+2] Cycloaddition : The electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile) undergo an initial [4+2] cycloaddition. This forms a highly unstable, strained bicyclic intermediate.[6][9][12]

-

Retro-Diels-Alder Elimination : This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[2][6][9][12]

-

Product Formation : The elimination of N₂ results in the formation of a stable 4,5-dihydropyridazine product, which can subsequently isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[12][19] The release of gaseous N₂ provides a strong thermodynamic driving force, rendering the reaction irreversible.[2]

Reaction Kinetics and Influencing Factors

The extraordinary speed of the TCO-tetrazine ligation is best understood through Frontier Molecular Orbital (FMO) theory and an analysis of the factors that influence it.

Frontier Molecular Orbital (FMO) Theory

The iEDDA reaction rate is controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[7][9] A smaller energy gap leads to a more favorable interaction and a lower activation energy, thus a faster reaction.

-

TCO (Dienophile) : The high degree of ring strain in TCO raises the energy of its HOMO, making it more reactive.[13] Adding electron-donating groups (EDGs) to the TCO further raises the HOMO energy, increasing the reaction rate.[9]

-

Tetrazine (Diene) : Adding electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy, which also decreases the HOMO-LUMO gap and accelerates the reaction.[9][20]

Quantitative Kinetics

The TCO-tetrazine ligation boasts second-order rate constants that are several orders of magnitude higher than other bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

| Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| TCO + 3,6-di(2-pyridyl)-s-tetrazine | 2,000 | 9:1 MeOH:water[19] |

| TCO + Monoaryl-tetrazine | 6,000 | Water, 37 °C[19] |

| TCO-mAb + [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37 °C[6] |

| axial-5-hydroxy-TCO + diaryl-tetrazine | 273,000 | PBS, 37 °C[19] |

| Highly strained TCOs | Up to 10⁶ - 10⁷ | Physiological conditions[2][6][10] |

Key Applications in Drug Development and Research

The unique attributes of the TCO-tetrazine ligation have made it an indispensable tool across various scientific disciplines.

-

Targeted Drug Delivery & ADCs : This chemistry is ideal for constructing antibody-drug conjugates (ADCs), enabling the precise attachment of potent therapeutic agents to targeting antibodies without compromising the antibody's function.[1][4][10][21]

-

Molecular Imaging : In pretargeted imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). A second, small, fast-clearing tetrazine-labeled imaging agent (e.g., for PET) is then administered, which rapidly "clicks" to the antibody, providing a high-contrast image.[3][5][14]

-

Live-Cell Labeling : The reaction's speed and biocompatibility make it perfect for real-time tracking of biomolecules in living cells without inducing toxicity.[10][14]

-

Biomolecule Conjugation : It is widely used for the specific conjugation of proteins, peptides, nucleic acids, lipids, and even for assembling complex biomolecular structures.[1][10][22]

Experimental Protocols and Methodologies

Executing a successful TCO-tetrazine ligation requires careful planning and execution. The following is a generalized, self-validating protocol for protein labeling.

Protocol: Two-Step Protein Labeling via TCO-NHS Ester

This protocol first introduces the TCO handle onto a protein via a reaction with primary amines (e.g., lysine residues) and then ligates a tetrazine-functionalized molecule.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-NHS Ester (e.g., TCO-PEG4-NHS)

-

Anhydrous DMSO or DMF

-

Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns for purification

Workflow:

Step-by-Step Methodology:

Part 1: Protein Modification with TCO-NHS Ester

-

Protein Preparation : Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[23] Causality : Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.

-

TCO-NHS Stock Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[24] Causality : NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so the stock must be prepared fresh in an anhydrous solvent.

-

Reaction Incubation : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[24] The optimal molar ratio may need to be determined empirically.

-

Quenching : Stop the reaction by adding the Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 10-15 minutes.[23] Causality : The high concentration of primary amines in the Tris buffer will react with and consume any remaining unreacted TCO-NHS ester.

-

Purification : Remove excess TCO reagent and quenching buffer using a spin desalting column or size-exclusion chromatography, exchanging the TCO-modified protein back into PBS.[23]

Part 2: Tetrazine Ligation

-

Ligation Reaction : To the purified TCO-modified protein, add the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 5 equivalents) of the tetrazine compound is typically used.[23]

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[23] In many cases, the reaction is complete within minutes due to the fast kinetics.[4][25]

-

Reaction Monitoring (Self-Validation) : The progress of the ligation can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.[23][26] Alternatively, reaction completion can be confirmed by analyzing the disappearance of the tetrazine's absorbance peak (typically 510-550 nm) using a UV-Vis spectrophotometer.[2]

-

Final Purification (Optional) : If necessary, remove any excess unreacted tetrazine reagent using a spin desalting column.

Conclusion and Future Outlook

The inverse electron-demand Diels-Alder reaction between TCO and tetrazine stands out as a premier bioorthogonal tool due to its unmatched speed, specificity, and biocompatibility.[2][3][27] Its ability to forge stable covalent bonds in complex biological environments without catalysts has solidified its role in advancing drug delivery, diagnostics, and fundamental biological research.[1][10]

Future research continues to focus on the development of novel TCO and tetrazine derivatives with even further enhanced properties, such as improved stability, greater hydrophilicity for better in vivo pharmacokinetics, and tunable reactivity for multiplexed labeling applications.[6][14][15][28] These ongoing innovations promise to expand the capabilities of this powerful chemical reaction, opening new frontiers in medicine and biotechnology.

References

-

Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin - TRACE: Tennessee. (n.d.). trace.tennessee.edu. [Link]

-

Tetrazine bioorthogonal chemistry derived in vivo imaging - Frontiers. (n.d.). . [Link]

-

General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC. (2022, January 21). . [Link]

-

Scalable, Diastereoselective Synthesis of Trans-Cyclooctenes with Favorable Physiochemical Properties - ProQuest. (n.d.). . [Link]

-

Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties - UDSpace - University of Delaware. (n.d.). udspace.udel.edu. [Link]

-

Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... - ResearchGate. (n.d.). . [Link]

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC. (2024, June 6). . [Link]

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC - NIH. (2014, April 1). . [Link]

-

Inverse electron-demand Diels–Alder reaction - Wikipedia. (2024, February 24). en.wikipedia.org. [Link]

-

Inverse electron-demand Diels–Alder reaction - Grokipedia. (n.d.). grokipedia.org. [Link]

-

Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications - Moodle@Units. (n.d.). moodle.units.it. [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive - Interchim. (n.d.). . [Link]

-

Inverse electron-demand Diels–Alder reactions in chemical biology - RSC Publishing. (2017, June 29). pubs.rsc.org. [Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - MDPI. (2021, July 30). . [Link]

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC. (2022, May 27). . [Link]

-

(PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - ResearchGate. (n.d.). . [Link]

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC. (2021, March 1). . [Link]

-

Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC. (2019, May 26). . [Link]

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F. (2024, October 10). pubs.rsc.org. [Link]

-

Bioorthogonal iEDDA reactions using tetrazines or triazines as dienes with strained alkenes as dienophiles - ResearchGate. (n.d.). . [Link]

-

Computational insights into the inverse electron-demand Diels-Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents effects on the reaction rate | Request PDF - ResearchGate. (n.d.). . [Link]

-

Inverse electron-demand Diels–Alder reactions in chemical biology - RSC Publishing. (2017, June 29). pubs.rsc.org. [Link]

-

Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism | Jing - Via Medica Journals. (2025, October 22). journals.viamedica.pl. [Link]

-

Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. (2024, August 20). . [Link]

-

Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction - RSC Publishing. (2023, July 26). pubs.rsc.org. [Link]

-

Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. (2011, February 28). . [Link]

-

Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC. (2012, March 16). . [Link]

-

Clip to Click: Controlling Inverse Electron-Demand Diels-Alder Reactions with Macrocyclic Tetrazines - Tohoku University. (2022, May 6). tohoku.pure.elsevier.com. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 14. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scalable, Diastereoselective Synthesis of <em>Trans-</em>Cyclooctenes with Favorable Physiochemical Properties - ProQuest [proquest.com]

- 16. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 17. mdpi.com [mdpi.com]

- 18. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism | Jing | Nuclear Medicine Review [journals.viamedica.pl]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. interchim.fr [interchim.fr]

- 25. bio-protocol.org [bio-protocol.org]

- 26. broadpharm.com [broadpharm.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]

Methodological & Application

Protocol for synthesizing 3-Chloro-6-methoxy-1,2,4,5-tetrazine from 3,6-dichloro-s-tetrazine

An Application Note on the controlled synthesis of 3-chloro-6-methoxy-1,2,4,5-tetrazine, a highly valuable building block for inverse electron-demand Diels-Alder (IEDDA) bioorthogonal chemistry and electrofluorochromic probe development.

Introduction & Mechanistic Rationale

The 1,2,4,5-tetrazine scaffold is a privileged structure in bioconjugation and materials science due to its exceptional reactivity in IEDDA cycloadditions. 3,6-Dichloro-1,2,4,5-tetrazine serves as a highly reactive, electrophilic hub for synthesizing asymmetric tetrazines [1]. However, its extreme electron deficiency makes it susceptible to rapid nucleophilic aromatic substitution (

The Chemoselectivity Challenge: Synthesizing 3-chloro-6-methoxy-1,2,4,5-tetrazine requires replacing exactly one chloride leaving group with a methoxide nucleophile. If the reaction is not strictly controlled, the second chloride will also be displaced, yielding the undesired 3,6-dimethoxy-1,2,4,5-tetrazine.

The Causality of Kinetic Control: This protocol leverages the electronic modulation of the tetrazine ring. The first substitution with an electron-donating methoxy group increases the electron density of the tetrazine core, raising its Lowest Unoccupied Molecular Orbital (LUMO) energy [2]. This inherently decelerates the second substitution. By utilizing strict stoichiometric control (exactly 1.0 equivalent of nucleophile), a non-nucleophilic base (DIPEA), low temperatures (0 °C), and a syringe pump to prevent local concentration gradients, the mono-substituted product can be isolated with high chemoselectivity [3].

Quantitative Reaction Parameters

The following table summarizes the precise stoichiometric ratios required to maintain kinetic control and prevent over-substitution.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| 3,6-Dichloro-1,2,4,5-tetrazine | 150.95 | 1.00 | 151 mg | 1.0 mmol | Electrophile / Starting Material |

| Methanol (Anhydrous) | 32.04 | 1.00 | 40.5 μL | 1.0 mmol | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.05 | 183 μL | 1.05 mmol | Non-nucleophilic Base |

| Dichloromethane (Anhydrous) | 84.93 | N/A | 11 mL | N/A | Aprotic Solvent |

Step-by-Step Synthesis Protocol

Safety Note: 3,6-dichloro-1,2,4,5-tetrazine is a high-energy density material. While stable in dilute solutions, the neat solid can be shock- and friction-sensitive. Handle with non-metallic spatulas, avoid exposing the compound to temperatures above 40 °C, and utilize appropriate personal protective equipment (PPE).

Step 1: Electrophile Preparation

-

Action: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 3,6-dichloro-1,2,4,5-tetrazine (151 mg, 1.0 mmol) and anhydrous DCM (10 mL).

-

Causality: Anhydrous conditions are critical because adventitious water can act as a competing nucleophile, leading to the formation of 3-chloro-6-hydroxy-1,2,4,5-tetrazine.

Step 2: Thermal Equilibration

-

Action: Submerge the flask in an ice-water bath and allow the vibrant red/orange solution to equilibrate to 0 °C for 10 minutes.

-

Causality: Lowering the thermal energy of the system suppresses the rate of the secondary

reaction, maximizing the kinetic differentiation between mono- and di-substitution.

Step 3: Nucleophile Introduction

-

Action: In a separate dry vial, prepare a solution of anhydrous methanol (40.5 μL, 1.0 mmol) and DIPEA (183 μL, 1.05 mmol) in 1 mL of anhydrous DCM. Add this solution dropwise to the tetrazine solution over 15 minutes using a syringe pump.

-

Causality: Dropwise addition via a syringe pump prevents "hot spots" of high nucleophile concentration. If added in a single bolus, the local excess of methanol would rapidly drive the formation of the dimethoxy byproduct before the solution could homogenize.

Step 4: Self-Validating In-Process Control (IPC)

-

Action: Stir the reaction at 0 °C for 1 hour. Withdraw a 5 μL aliquot, dilute in DCM, and analyze via TLC (Eluent: 8:2 Hexane/EtOAc).

-

Validation: The starting material (

) should be fully consumed. A new, slightly more polar vibrant pink/red spot (

Step 5: Quench and Extraction

-

Action: Quench the reaction by adding 5 mL of saturated aqueous

. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous -

Causality:

neutralizes the DIPEA, halting any further nucleophilic activity.

Step 6: Concentration and Purification

-